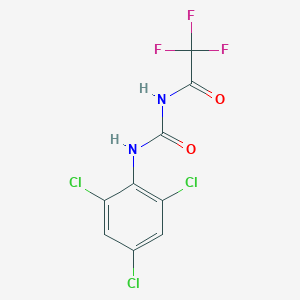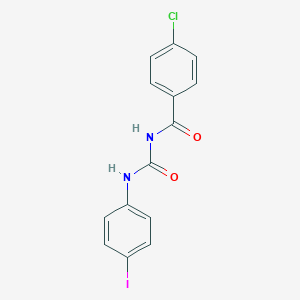![molecular formula C20H18ClN5O B284430 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284430.png)
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolopyrimidine derivatives and has shown promising results in various studies related to its biological activities.
Mecanismo De Acción
The mechanism of action of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with various cellular targets. It has been shown to inhibit the activity of DNA topoisomerase I and II, which are essential enzymes involved in DNA replication and transcription. This compound also inhibits the activity of tubulin, a protein involved in cell division, and induces cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
Studies have demonstrated that 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound also has anti-inflammatory and antioxidant properties and can reduce oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments include its potent cytotoxic effects on cancer cells, its ability to induce cell cycle arrest, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for research on 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One of the significant areas of research is its use as an anti-cancer agent, and further studies are needed to determine its safety and efficacy in clinical trials. Other potential applications of this compound include its use as an anti-inflammatory and antioxidant agent and its potential use in the treatment of neurodegenerative diseases.
Conclusion
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has shown promising results in various studies related to its biological activities. Its potential applications in cancer treatment, anti-inflammatory and antioxidant activity, and neurodegenerative diseases make it an exciting area of research. However, further studies are needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 2-methyl aniline, and ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours to obtain the desired product.
Aplicaciones Científicas De Investigación
Several studies have been conducted to investigate the potential applications of 7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in various fields of science. One of the significant areas of research is its use as an anti-cancer agent. Studies have shown that this compound has potent cytotoxic effects on cancer cells and can induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C20H18ClN5O |
|---|---|
Peso molecular |
379.8 g/mol |
Nombre IUPAC |
7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Clave InChI |
URDAEZOLEWVBBG-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N=C3N=CNN3C2C4=CC=C(C=C4)Cl)C |
SMILES canónico |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)

![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B284353.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)



![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)